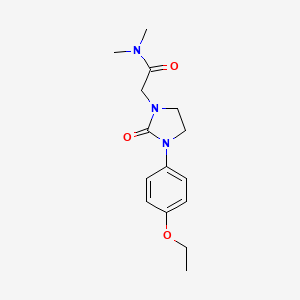

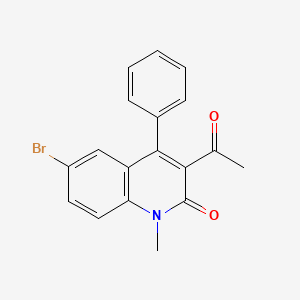

![molecular formula C11H9KO2 B2375438 Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate CAS No. 1909326-38-0](/img/structure/B2375438.png)

Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate is a chemical compound with the CAS Number: 1909326-38-0 . It has a molecular weight of 212.29 . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The InChI code for Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate is1S/C11H10O2.K/c12-9(13)11-6-10(11,7-11)8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,12,13);/q;+1/p-1 . This indicates that the compound has a bicyclic structure with a bridging C(1)-C(3) bond . Chemical Reactions Analysis

Bicyclo[1.1.0]butanes, such as Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate, are highly strained structures that can participate in a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines .Physical And Chemical Properties Analysis

The compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 212.29 .科学的研究の応用

1. Synthesis and Structural Studies

- Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate is involved in the synthesis of sulfenamides and sulfinamides, with a focus on the formation of an azetidine ring. This process involves a two-step mechanism with an intermediate carbenium ion and the structures of the resulting compounds have been established through X-ray crystallography (Mlostoń et al., 2008).

2. Development of Azetidine Derivatives

- The compound plays a crucial role in producing azetidine derivatives. Its reaction with chlorodithioformates at room temperature yields 3-chloro-3-phenylazetidine-1-carbodithioates. This reaction is significant as it provides new access to derivatives of azetidine-1-carboxylic acid (Heimgartner et al., 2006).

3. Ring-Enlargement to 1-Azabicyclo[2.1.1]hexane

- This compound is instrumental in the ring-enlargement of 1-azabicyclo[1.1.0]butane to 1-azabicyclo[2.1.1]hexane. The reactions with dimethyl dicyanofumarate lead to cis- and trans-4-phenyl-1-azabicyclo[2.1.1]-hexane 2,3-dicarboxylates. This transformation involves a zwitterionic intermediate, providing insights into complex cycloaddition mechanisms (Mlostoń & Heimgartner, 2006).

4. Thermal Decomposition Studies

- The compound's derivatives undergo thermal decomposition, forming products such as methyl 1,3-diphenylbicyclo[1.1.0]butane-2-endo- and -exo-carboxylates. The decomposition process involves intermediates like substituted allylcarbene, which undergoes both intramolecular cycloaddition and rearrangements (Razin et al., 2013).

5. Enantioselective Synthesis

- The compound is used in the enantioselective synthesis of 2-arylbicyclo[1.1.0]butane carboxylates, where the rhodium-catalyzed reaction can form either 2-arylbicyclo[1.1.0]butane carboxylates or cyclohexene derivatives. This synthesis is diastereoselective, with significant implications for asymmetric induction in organic synthesis (Qin & Davies, 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

Bicyclo[1.1.0]butanes are increasingly being used as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes . There has been a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This suggests that the study and application of compounds like Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate will continue to grow in the future.

特性

IUPAC Name |

potassium;3-phenylbicyclo[1.1.0]butane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2.K/c12-9(13)11-6-10(11,7-11)8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNHVYILPIMVDS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(C1(C2)C(=O)[O-])C3=CC=CC=C3.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9KO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

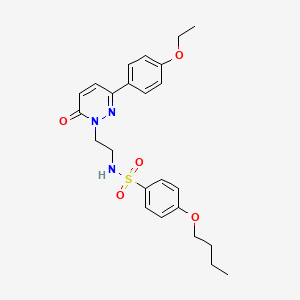

![Methyl [(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)thio]acetate](/img/structure/B2375358.png)

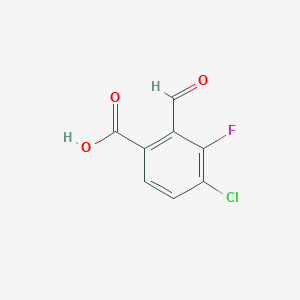

![2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B2375362.png)

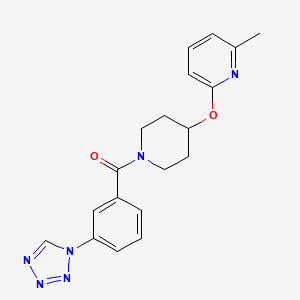

![5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2375368.png)

![4-(Quinoxaline-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2375369.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2375370.png)

![5-acetyl-1-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2375372.png)

![1-(3-methoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2375378.png)